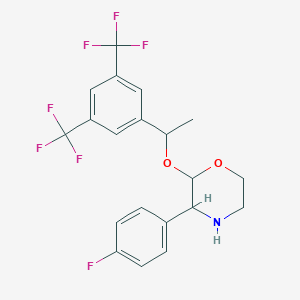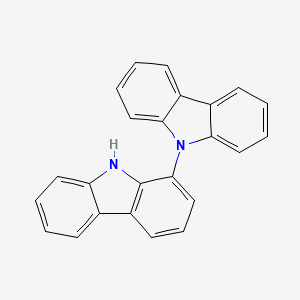![molecular formula C12H18N4O7 B12291919 methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12291919.png)
methyl (2R,3R,4R)-4-azido-3-acetamido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zanamivir Azide Methyl Ester is a chemical compound with the molecular formula C12H18N4O7 and a molecular weight of 330.29 g/mol . It is an intermediate used in the preparation of Zanamivir derivatives, which act as neuraminidase inhibitors . Neuraminidase inhibitors are crucial in the treatment of influenza as they prevent the release of new virus particles from infected cells, thereby limiting the spread of the virus .
Preparation Methods
The synthesis of Zanamivir Azide Methyl Ester involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the azide functional group . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Zanamivir Azide Methyl Ester undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azide group using reagents like triphenylphosphine can lead to the formation of amines.
Common reagents used in these reactions include triphenylphosphine for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zanamivir Azide Methyl Ester has several scientific research applications:
Mechanism of Action
The primary mechanism of action of Zanamivir Azide Methyl Ester derivatives, such as Zanamivir, involves the inhibition of the neuraminidase enzyme on the surface of the influenza virus . By binding to the active site of neuraminidase, these compounds prevent the release of new virus particles from infected cells, thereby limiting the spread of the virus . This inhibition disrupts the viral life cycle and helps in controlling the infection.
Comparison with Similar Compounds
Zanamivir Azide Methyl Ester can be compared with other neuraminidase inhibitors, such as:
Oseltamivir: Another neuraminidase inhibitor with a different chemical structure but similar antiviral activity.
Peramivir: A neuraminidase inhibitor with a unique structure that allows for intravenous administration.
Laninamivir: A long-acting neuraminidase inhibitor with modifications that enhance its binding affinity.
Zanamivir Azide Methyl Ester is unique due to its specific azide functional group, which allows for diverse chemical modifications and the synthesis of various derivatives with potentially enhanced antiviral activity .
Properties
Molecular Formula |
C12H18N4O7 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
methyl 3-acetamido-4-azido-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C12H18N4O7/c1-5(18)14-9-6(15-16-13)3-8(12(21)22-2)23-11(9)10(20)7(19)4-17/h3,6-7,9-11,17,19-20H,4H2,1-2H3,(H,14,18) |
InChI Key |
MMLUEZXBKJUPII-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


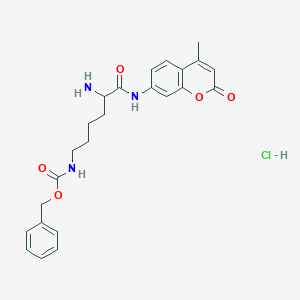
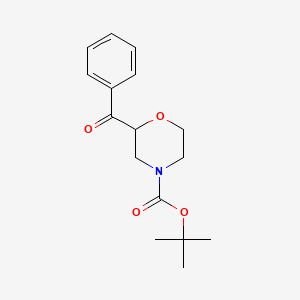
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)
![(13-Methyl-3-phenylmethoxy-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12291873.png)
![2-{[(2-Bromo-1,3-thiazol-5-yl)sulfanyl]methyl}-5-tert-butyl-1,3-oxazole](/img/structure/B12291880.png)
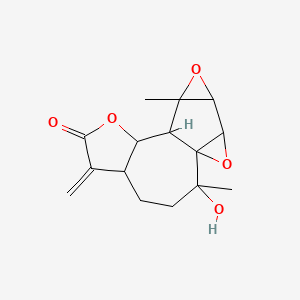
![2-[[2-[2-[(4-Carbamimidoylanilino)methyl]-1-methylbenzimidazol-5-yl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]amino]acetic acid;methane](/img/structure/B12291897.png)
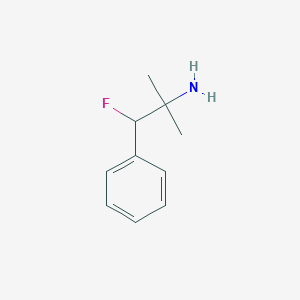
![2-acetamido-3-[[2-amino-9-[(4-chlorophenyl)methyl]-6-oxo-1H-purin-8-yl]sulfanyl]-N-[2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12291905.png)
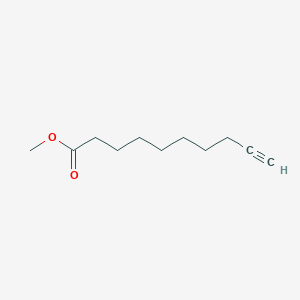
![[2-Acetyloxy-2-(3,4-diacetyloxy-5-octoxyoxolan-2-yl)ethyl] acetate](/img/structure/B12291908.png)
![(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[(6-methyl-5-oxothiomorpholine-3-carbonyl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12291911.png)
